Cas no 2034503-53-0 (5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
![5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034503-53-0x500.png)
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-fluoro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
- 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
-
- Inchi: 1S/C18H22FN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3
- InChI Key: GOWFFSWMZNTNTH-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CCN(C3=CC=NC=C3)CC2)(=O)=O)=CC(F)=CC=C1OC
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-1962-2mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-75mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-10μmol |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-4mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-40mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-5mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-2μmol |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-20mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-10mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-1962-25mg |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034503-53-0 | 25mg |
$109.0 | 2023-09-09 |
5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide Related Literature
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Introduction to 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}benzene-1-sulfonamide (CAS No. 2034503-53-0)
The compound 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}benzene-1-sulfonamide, identified by its CAS number 2034503-53-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure and functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of a fluoro substituent, combined with a methoxy group and a sulfonamide moiety, contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The 5-fluoro group in this compound is particularly noteworthy, as it has been shown to increase the bioavailability of drugs by reducing hydrolysis and improving lipophilicity. This feature makes it a valuable component in the design of novel therapeutic agents.
The sulfonamide functional group is another key feature of this molecule, known for its broad spectrum of biological activities. Sulfonamides have been widely used in the development of antibiotics, diuretics, and anti-inflammatory drugs. In the context of this compound, the sulfonamide moiety likely contributes to its interaction with biological targets, potentially making it a promising candidate for further investigation in areas such as oncology and inflammatory diseases.
The pyridin-4-yl and piperidin-4-yl substituents further enhance the complexity and diversity of this compound's structure. These heterocyclic groups are frequently incorporated into drug molecules due to their ability to improve solubility, enhance receptor binding, and modulate pharmacological effects. The specific arrangement of these groups in 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}benzene-1-sulfonamide suggests that it may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.
Current research in medicinal chemistry increasingly emphasizes the development of multitargeted drugs that can interact with multiple biological pathways simultaneously. The structural features of 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}benzene-1-sulfonamide make it a candidate for such an approach. By combining several pharmacophores into a single molecule, this compound has the potential to address complex diseases more effectively than traditional single-target drugs.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. The combination of hydrophobic and hydrophilic regions within its molecular structure enhances its solubility in both aqueous and organic solvents, facilitating formulation into diverse drug delivery systems. This property is particularly important for achieving optimal bioavailability and therapeutic efficacy.
Recent advances in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its molecular structure. Virtual screening techniques have been used to identify potential binding interactions between 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yll)methyl}benzene-1-sulfonamide and various biological targets. These studies have provided valuable insights into its potential therapeutic applications and have guided further experimental investigations.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have been employed to streamline the process, making it more efficient and scalable. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been utilized to introduce the desired functional groups with high precision.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about its molecular structure and confirm its identity before further biological testing. The high quality of these analytical data is essential for ensuring the reliability of subsequent pharmacological studies.
Preclinical studies are crucial for evaluating the safety and efficacy of new drug candidates before they can be tested in human trials. Initial studies on 5-fluoro-2-methoxy-N-{[1-(pyridin-4-yll)piperidin}-4-yll)methyl}benzene-l-sulfonamide have shown promising results in cell-based assays, indicating potential activity against various disease targets. These findings have justified further investigation into its therapeutic potential.
The development of novel drug candidates is a lengthy and complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from laboratory discovery to clinical application involves multiple stages, each contributing valuable information about the compound's properties and potential benefits. 5-fluoro--2-methoxy-N-{[l-(pyridin--4-yll)piperidil--4-yll)methyl}benzene-l-sulfonamide represents an early but promising step in this process.
In conclusion,5-fluoro--2-methoxy-N-{[l-(pyridil--4-yll)piperidil--4-yll)methyl}benzene-l-sulfonamide (CAS No. 2034503--53--0) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a candidate for multitargeted drug development, addressing complex diseases more effectively than traditional single-target drugs. Ongoing research continues to explore its therapeutic applications, paving the way for new treatments in various medical fields.
2034503-53-0 (5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide) Related Products
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)




